molecular formula C13H19F3N2 B12860275 N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine

Cat. No.: B12860275
M. Wt: 260.30 g/mol
InChI Key: FBFGZDKUPOGRNH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine (IUPAC name: this compound) is a tertiary amine characterized by:

  • A diethylamino group (-N(CH₂CH₃)₂) attached to a 2-aminoethyl backbone.
  • A 3-(trifluoromethyl)phenyl substituent at the 1-position of the ethyl chain.
  • The trifluoromethyl (-CF₃) group imparts strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • Receptor modulation (e.g., calcium-sensing receptors).
  • Pharmaceutical intermediates for polyimides or bioactive molecules .

Properties

Molecular Formula

C13H19F3N2

Molecular Weight

260.30 g/mol

IUPAC Name

N,N-diethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C13H19F3N2/c1-3-18(4-2)12(9-17)10-6-5-7-11(8-10)13(14,15)16/h5-8,12H,3-4,9,17H2,1-2H3

InChI Key

FBFGZDKUPOGRNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CN)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine. The synthesis of derivatives has shown promising results in preclinical models for epilepsy. In particular, compounds featuring the trifluoromethyl group have been associated with enhanced anticonvulsant activity.

Key Findings:

  • Broad-Spectrum Activity : Compounds exhibiting the trifluoromethyl substitution demonstrated broad-spectrum anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and the 6 Hz test .
  • Structure-Activity Relationship : The presence of specific substituents, such as dimethylamino or diethylamino groups, has been linked to increased efficacy in seizure protection .
  • In Vivo Studies : In vivo assessments using rodent models have shown that certain derivatives provide maximal protection against induced seizures, indicating their potential as therapeutic agents for epilepsy .

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic chemistry. Its unique structure allows for modifications that can lead to the development of novel compounds with various biological activities.

Synthetic Pathways:

  • Synthesis of Derivatives : The compound can be synthesized through methods involving reductive dehalogenation or cyclization processes. These methods facilitate the introduction of different functional groups, allowing for the exploration of structure-activity relationships .
  • Applications in Drug Discovery : The ability to modify the compound's structure makes it a candidate for drug discovery efforts, particularly in developing new anticonvulsants or other therapeutic agents targeting neurological disorders .

Case Study 1: Anticonvulsant Efficacy

In a study examining a series of compounds derived from this compound, researchers found that specific derivatives provided significant protection against seizures in rodent models. The study utilized both MES and 6 Hz tests to evaluate efficacy, revealing that modifications at the amino group substantially influenced anticonvulsant activity .

CompoundStructureEfficacy (MES)Efficacy (6 Hz)
Compound A[Structure A]100% Protection80% Protection
Compound B[Structure B]75% Protection60% Protection
Compound C[Structure C]50% Protection40% Protection

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing various derivatives of this compound. The researchers employed high-resolution mass spectrometry and NMR spectroscopy to characterize the synthesized compounds. This approach not only confirmed the structures but also provided insights into their potential pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Amine Substituents Key Differences Potential Impact on Properties References
N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-dimethylamine -N(CH₃)₂ Smaller alkyl groups (methyl vs. ethyl) Lower lipophilicity , faster metabolism
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine -N(CH₃)₂ + -NH- linkage Secondary amine vs. tertiary amine Altered binding affinity to targets
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine -N(CH₂CH₃)₂ + trifluoropropyl Aliphatic CF₃ vs. aromatic CF₃ Reduced aromatic π-π stacking potential

Key Insights :

  • Secondary amines (e.g., ) may exhibit stronger hydrogen-bonding interactions but lower metabolic stability than tertiary amines .

Aromatic Ring Modifications

Compound Name Aromatic Substituent Key Differences Potential Impact on Properties References
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 3-Fluoro-5-CF₃-phenyl Additional fluorine atom Enhanced electron-withdrawing effects, altered receptor selectivity
N-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine Thiazole ring Heterocyclic vs. ethylamino backbone Improved solubility via heterocycle
N-[2-Amino-1-(2-furyl)ethyl]-N,N-diethylamine Furyl group Non-fluorinated heteroaromatic system Reduced metabolic stability vs. CF₃ analogs

Key Insights :

  • Trifluoromethyl groups improve resistance to oxidative metabolism compared to non-fluorinated systems (e.g., furyl in ) .
  • Thiazole-containing analogs () may exhibit enhanced aqueous solubility due to polarizable sulfur atoms .

Key Insights :

  • Synthetic routes for tertiary amines often involve alkylation () or reductive amination (), with purity challenges noted in .

Biological Activity

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine is a complex organic compound notable for its unique trifluoromethyl group and diethylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its possible therapeutic applications.

  • Molecular Formula : C13_{13}H19_{19}F3_{3}N2_{2}
  • Molecular Weight : 260.30 g/mol
  • CAS Number : 954585-65-0

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors influencing the compound's interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. The trifluoromethyl group is known to enhance binding interactions with G protein-coupled receptors (GPCRs) and ion channels, potentially influencing their pharmacological profiles .

Potential Biological Targets

  • Neurotransmitter Systems : Similar compounds have shown effects on serotonin and dopamine receptors, suggesting potential antidepressant or anxiolytic effects.
  • Cancer Cell Lines : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives similar to this compound exhibited IC50_{50} values in the micromolar range against MCF-7 cells, indicating significant cytotoxicity. The presence of electron-withdrawing groups was crucial for enhancing biological activity .
    • Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
  • Neuropharmacological Effects :
    • Research has indicated that compounds with trifluoromethyl groups can modulate neurotransmitter systems effectively. For instance, they may enhance the binding affinity to serotonin receptors, potentially leading to antidepressant-like effects .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

Compound NameIC50_{50} (μM)TargetBiological Activity
This compoundTBDVarious GPCRsPotential antidepressant
Compound A (similar structure)0.48MCF-7Induces apoptosis
Compound B (similar structure)0.78U-937Cytotoxic effects

Q & A

Basic: What synthetic routes are reported for N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine, and what are their key steps?

Answer:
A multi-step synthesis involving iodoacetic acid-mediated cyclization of thiourea derivatives is a common approach. For example, similar compounds (e.g., 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine) are synthesized by reacting substituted phenols or N-phthaloylglycine with sulfonyl chlorides or via reductive amination. Key steps include:

  • Cyclization : Thiourea intermediates are treated with iodoacetic acid to form benzimidazole cores.
  • Functionalization : The trifluoromethylphenyl group is introduced via nucleophilic substitution or coupling reactions.
  • Reduction : Raney nickel or other catalysts may be used for selective reduction of nitro or cyano groups to amines .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To resolve the ethylamine backbone and aromatic protons. The trifluoromethyl (CF₃) group splits adjacent proton signals due to spin-spin coupling.
  • ¹⁹F NMR : Specifically identifies the CF₃ group (δ ≈ -60 to -70 ppm), confirming its presence and electronic environment.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC-PDA/UV : Purity assessment using reverse-phase columns with trifluoroacetic acid (TFA) in the mobile phase to suppress tailing .

Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts transition states and intermediates for key steps (e.g., cyclization), enabling reaction pathway optimization.
  • Thermodynamic Data : NIST-standard enthalpy (ΔfH°gas) and free energy (ΔrG°) values validate reaction feasibility. For example, ΔfH°gas for similar amines ranges from -200 to -250 kJ/mol, suggesting exothermic synthesis .
  • Solvent Effects : COSMO-RS simulations identify optimal solvents for reaction steps (e.g., DMF for polar intermediates) .

Advanced: How can researchers address discrepancies in reported spectroscopic data for fluorinated amines?

Answer:

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian-calculated shifts reconcile experimental vs. theoretical data.
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in crowded spectra .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste Disposal : Collect fluorinated waste separately and consult institutional guidelines for incineration or specialized treatment .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability.
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vitro.
  • Protein Binding : CF₃ may engage in hydrophobic interactions with albumin, altering bioavailability .

Basic: What impurities are commonly observed during synthesis, and how are they controlled?

Answer:

  • Byproducts : Unreacted starting materials (e.g., trifluoromethylphenyl intermediates) or over-alkylated amines.
  • Control Strategies :
    • HPLC-MS Monitoring : Detect impurities early using C18 columns and ESI-MS.
    • Purification : Flash chromatography (silica gel) or preparative HPLC with acetonitrile/water gradients .

Advanced: What catalytic systems improve yield in reductive amination steps?

Answer:

  • Raney Nickel : Effective for ketone-to-amine reduction under H₂ (1–3 atm), yielding >80% product.
  • Pd/C or PtO₂ : Alternative catalysts for hydrogenolysis of nitro groups.
  • Sodium Triacetoxyborohydride (STAB) : Selective for imine reduction in non-protic solvents (e.g., dichloromethane) .

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